An In-depth Technical Guide to the Physicochemical Properties of Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-
An In-depth Technical Guide to the Physicochemical Properties of Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-, also known as [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanamine, is a primary amine featuring a benzylamine core substituted with a protected acetyl group at the para position. The 1,3-dioxolane moiety serves as an acetal, a common protecting group for aldehydes and ketones, which imparts specific steric and electronic properties to the molecule. This structural motif makes it a potentially valuable building block in medicinal chemistry and organic synthesis, where the latent carbonyl function can be revealed under specific acidic conditions, and the primary amine offers a reactive handle for a wide array of chemical transformations.
Understanding the physicochemical properties of this compound is paramount for its effective application in drug discovery and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and chemical reactivity. This guide provides a comprehensive overview of the key physicochemical parameters of Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-, supported by established analytical methodologies.
Chemical Identity and Structural Features
The foundational step in characterizing any chemical entity is to establish its identity and understand its structure.
| Identifier | Value |
| IUPAC Name | [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanamine |
| Molecular Formula | C₁₁H₁₅NO₂[1] |
| Molecular Weight | 193.24 g/mol |
| Canonical SMILES | CC1(OCCO1)C2=CC=C(C=C2)CN[1] |
| InChIKey | FNYJTLDRTBOOGQ-UHFFFAOYSA-N[1] |
The structure consists of three key functional groups:
-
A Primary Aryl Amine (Benzenemethanamine): The -CH₂NH₂ group is a weak base and a potent nucleophile. Its basicity (pKa) is a critical determinant of the molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and receptor interactions.
-
A Benzene Ring: The aromatic ring provides a rigid scaffold and contributes to the molecule's lipophilicity. It is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the two substituents.
-
A Ketone Acetal (2-methyl-1,3-dioxolane): This group protects a methyl ketone function. It is stable under neutral and basic conditions but can be hydrolyzed with aqueous acid to reveal the parent ketone. This feature is useful for multi-step syntheses.
Key Physicochemical Properties: A Summary
The following table summarizes the critical physicochemical properties. It is important to note that for a specialized compound like this, many values are computationally predicted rather than experimentally determined. These predictions provide valuable estimations for initial experimental design.
| Property | Predicted Value | Significance in Drug Development |
| XlogP | 0.4 | Indicates the lipophilicity or hydrophobicity of the molecule. LogP is a key factor in predicting membrane permeability and oral absorption. A value of 0.4 suggests a relatively balanced hydrophilic-lipophilic character. |
| pKa (Basic) | ~9.5 (Estimated) | The dissociation constant of the primary amine. This value dictates the degree of ionization at a given pH, which profoundly affects solubility, absorption across biological membranes, and binding to target proteins. |
| Aqueous Solubility | Low to Moderate | Governs the dissolution rate and bioavailability of a drug. The General Solubility Equation (GSE) links solubility to melting point and LogP[2]. |
| Boiling Point | ~300-320 °C (Estimated) | Relevant for purification by distillation and assessing compound stability at elevated temperatures. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The capacity to donate hydrogen bonds influences solubility in protic solvents (like water) and interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (from -NH₂ and two O atoms) | The capacity to accept hydrogen bonds is crucial for solubility and molecular recognition at the active site of a protein. |
| Rotatable Bond Count | 3[3] | An indicator of molecular flexibility. A lower number of rotatable bonds is generally favorable for good oral bioavailability. |
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, predicted values must be confirmed by experimental determination. The following sections detail standard, self-validating protocols for measuring the most critical physicochemical parameters.
Determination of the Octanol-Water Partition Coefficient (LogP)
The partition coefficient (P) or its logarithm (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, serving as a surrogate for its lipophilicity. The shake-flask method is the gold standard for this determination.[4]
Methodology: OECD 107 Shake-Flask Method [5][6]
This protocol is designed to determine LogP values in the range of -2 to 4.[5]
-
Principle: A known amount of the test substance is dissolved in one of the two immiscible phases (n-octanol or water). The two phases are brought into contact, agitated until equilibrium is reached, and then separated. The concentration of the substance in each phase is measured to calculate the partition coefficient.[6]
-
Protocol Steps:
-
Preparation of Phases: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours at the experimental temperature (e.g., 25°C), followed by a separation period.[7]
-
Test Solution Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The concentration should be low enough to not affect the properties of the phases.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine precise volumes of the saturated n-octanol and water phases. Add a known aliquot of the stock solution.
-
Equilibration: Agitate the vessel gently for a sufficient time to reach equilibrium (e.g., 15-30 minutes). Vigorous shaking should be avoided to prevent the formation of emulsions that are difficult to separate.[8]
-
Phase Separation: Separate the two phases. Centrifugation is highly recommended to ensure a clean separation, especially if micro-emulsions are suspected.[5]
-
Quantification: Determine the concentration of the test substance in both the aqueous and n-octanol phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase ([C]octanol) to the concentration in the aqueous phase ([C]water). The final value is expressed as LogP. LogP = log₁₀ ([C]octanol / [C]water)
-
-
Self-Validation:
-
Perform the experiment in triplicate with varying phase volume ratios. The resulting six LogP values should fall within a range of ± 0.3 log units.[5]
-
Perform a mass balance calculation to ensure the total amount of substance recovered from both phases is close to the amount initially added.
-
Workflow Diagram: Shake-Flask LogP Determination
Caption: Workflow for experimental LogP determination via the shake-flask method.
Determination of the Acid Dissociation Constant (pKa)
For Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-, the pKa of the primary amine is a critical parameter. Potentiometric titration is a highly accurate and widely used method for its determination.[9][10]
Methodology: Potentiometric Titration [11]
-
Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds), and the solution's pH is monitored as a strong acid (e.g., HCl) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the amine has been protonated.[9][11]
-
Protocol Steps:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11]
-
Sample Preparation: Accurately weigh and dissolve the compound in a solvent system. For compounds with low water solubility, a binary mixture such as methanol-water may be used.[12] The concentration should be around 1 mM.[10] An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[10][11]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[10][11]
-
Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode. Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point on the titration curve.[11] This can be determined from the first derivative of the curve (identifying the inflection point) or by specialized software.
-
-
Self-Validation:
-
Titrate a known standard compound with a similar pKa to validate the method and system performance.
-
Ensure the titration curve is sigmoidal and well-defined.[9]
-
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property affecting a drug's bioavailability.[2] The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[13]
Methodology: Shake-Flask Solubility Assay [14]
-
Principle: An excess amount of the solid compound is agitated in a specific aqueous medium (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered or centrifuged, and the concentration of the dissolved compound is quantified.
-
Protocol Steps:
-
Medium Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) to mimic physiological conditions.
-
Equilibration: Add an excess amount of the solid compound to a vial containing the buffer. The key is to ensure undissolved solid remains at the end of the experiment.[14]
-
Incubation: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Then, centrifuge the samples at high speed to pellet any remaining suspended particles.[14]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is critical to not disturb the solid pellet. For further certainty, the collected supernatant can be passed through a syringe filter (e.g., 0.45 µm PVDF).[14]
-
Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve prepared with known concentrations of the compound.[14]
-
-
Self-Validation:
-
Visually confirm the presence of excess solid in the vials after the equilibration period.
-
Measure the concentration at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
Synthesis and Reactivity Considerations
Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- is typically synthesized through a reductive amination pathway. This involves reacting 4-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde with an ammonia source or a protected amine equivalent, followed by reduction of the intermediate imine.
-
Imine Formation: The aldehyde reacts with an amine (like ammonia or benzylamine) to form an imine, often with the removal of water.[15]
-
Reduction: The resulting imine is then reduced to the target primary amine using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation.
The key reactivity centers are the nucleophilic primary amine and the acid-labile acetal. The amine can readily participate in reactions like acylation, alkylation, and amide bond formation. The dioxolane group is stable to basic and nucleophilic conditions but will hydrolyze in the presence of aqueous acid to yield 4-acetylbenzylamine. This "de-protection" strategy is a cornerstone of its utility in multi-step synthesis.
Conclusion
Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- possesses a unique combination of functional groups that make it a compound of interest for synthetic and medicinal chemistry. Its physicochemical profile, characterized by balanced lipophilicity (predicted XlogP ~0.4) and a basic primary amine (estimated pKa ~9.5), suggests it will be partially protonated at physiological pH. This has significant implications for its solubility, permeability, and potential biological interactions. While computational tools provide excellent starting points, rigorous experimental determination of key properties like LogP, pKa, and aqueous solubility using validated protocols is essential for its successful application in research and drug development. The methodologies outlined in this guide provide a robust framework for obtaining reliable data to inform lead optimization, formulation development, and synthetic strategy.
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